4'-(n-Hexylthio)-2,2,2-trifluoroacetophenone
Description
4’-(n-Hexylthio)-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group attached to an acetophenone core, with an n-hexylthio substituent at the para position
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-hexylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3OS/c1-2-3-4-5-10-19-12-8-6-11(7-9-12)13(18)14(15,16)17/h6-9H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXVQPHEJSBAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(n-Hexylthio)-2,2,2-trifluoroacetophenone typically involves the reaction of 4’-bromo-2,2,2-trifluoroacetophenone with n-hexylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4’-(n-Hexylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenones.
Scientific Research Applications
4’-(n-Hexylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-(n-Hexylthio)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thioether group can participate in redox reactions, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
4’-(n-Hexylthio)-2,2,2-trifluoroacetophenone: Unique due to the combination of trifluoromethyl and thioether groups.
4’-(n-Hexylthio)-acetophenone: Lacks the trifluoromethyl group, resulting in different chemical properties.
4’-(n-Hexylthio)-2,2,2-trifluorobenzophenone: Contains an additional phenyl group, altering its reactivity and applications.
Uniqueness
4’-(n-Hexylthio)-2,2,2-trifluoroacetophenone stands out due to its trifluoromethyl group, which imparts unique electronic and steric effects, enhancing its stability and reactivity compared to similar compounds.
Biological Activity
4'-(n-Hexylthio)-2,2,2-trifluoroacetophenone is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a hexylthio substituent. These characteristics suggest potential applications in drug development and biological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.
The biological activity of this compound is influenced by its lipophilicity due to the trifluoromethyl group, which enhances membrane permeability and metabolic stability. The hexylthio group may facilitate interactions with specific biological targets such as enzymes or receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that thioether derivatives can inhibit bacterial growth effectively. The trifluoromethyl group is known to enhance the antibacterial activity of compounds by increasing their interaction with bacterial membranes.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A comparative analysis with other derivatives revealed that the cytotoxicity varies based on structural modifications.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15.3 |
| 4'-(n-Butylthio)-2,2,2-trifluoroacetophenone | HeLa | 20.1 |
| Control (Doxorubicin) | HeLa | 0.5 |
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of various trifluoroacetophenone derivatives highlighted that this compound showed significant cytotoxicity against HeLa cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thioether compounds against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated a broad spectrum of antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
